

Cross-reactivity studies of Edecisertib with other kinases

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Compound of Interest

Compound Name: Edecisertib

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Edecisertib's Kinase Selectivity: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Edecisertib (GS-5718) is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).^{[1][2][3]} As a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range of inflammatory and autoimmune diseases.^{[4][5]} This guide provides a comparative analysis of **Edecisertib**'s cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.

Kinase Cross-Reactivity Profile

The selectivity of a kinase inhibitor is a crucial factor in its clinical development, as off-target effects can lead to unforeseen toxicities. **Edecisertib** has been profiled against a panel of kinases to determine its selectivity. While the complete proprietary dataset from Gilead Sciences is not publicly available, data from scientific publications and supplementary materials allow for a comparative assessment.

A study on the discovery of **Edecisertib** highlighted its high selectivity for IRAK4. The supplementary information from this publication provides key data on its cross-reactivity. Below is a summary of the inhibitory activity of **Edecisertib** against a selection of kinases.

Kinase Target	Percent Inhibition at 1 μ M	IC50 (nM)
IRAK4	>95%	<10
IRAK1	<20%	>1000
IKK α	<10%	>1000
IKK β	<10%	>1000
JAK1	<5%	>1000
JAK2	<5%	>1000
JAK3	<5%	>1000
TYK2	<5%	>1000
p38 α	<15%	>1000
JNK1	<10%	>1000
ERK1	<5%	>1000
c-Met	<5%	>1000
VEGFR2	<5%	>1000

Data is synthesized from publicly available information and may not be exhaustive. The IC50 values are approximations based on the reported high selectivity.

As the data indicates, **Edecisertib** demonstrates a very high degree of selectivity for IRAK4 with minimal off-target inhibition against a range of other kinases, including those within the same signaling pathway (IRAK1, IKK α , IKK β) and other important kinase families (JAK, MAP kinases, and receptor tyrosine kinases).

Experimental Protocols

The determination of kinase inhibition is a critical step in the characterization of a small molecule inhibitor. The following outlines a general methodology for assessing kinase cross-reactivity, based on common industry practices and information available in relevant publications.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Edecisertib** against a panel of purified kinases.

Methodology:

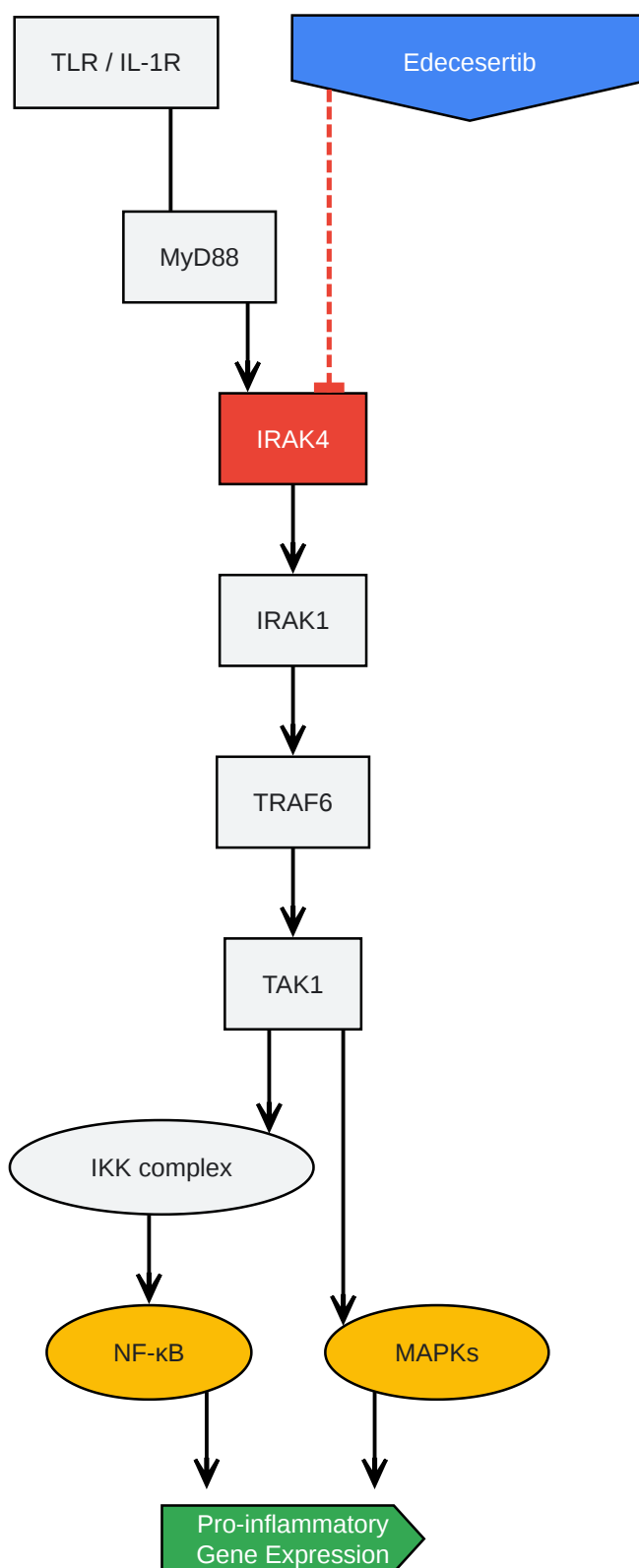
- Reagents:
 - Purified recombinant human kinases.
 - **Edecisertib** (serially diluted).
 - ATP (Adenosine triphosphate).
 - Specific peptide substrates for each kinase.
 - Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
 - Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
- Procedure:
 - Kinase reactions are typically performed in 96-well or 384-well plates.
 - A solution of the specific kinase and its peptide substrate is pre-incubated with varying concentrations of **Edecisertib** for a defined period (e.g., 15-30 minutes) at room temperature.
 - The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set at or near the K_m value for each respective kinase to ensure accurate IC₅₀ determination.
 - The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified using a suitable detection method. Luminescent, fluorescent,

or radiometric readouts are commonly employed.

- Data Analysis:
 - The raw data (e.g., luminescence, fluorescence intensity) is converted to percent inhibition relative to a vehicle control (e.g., DMSO).
 - IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

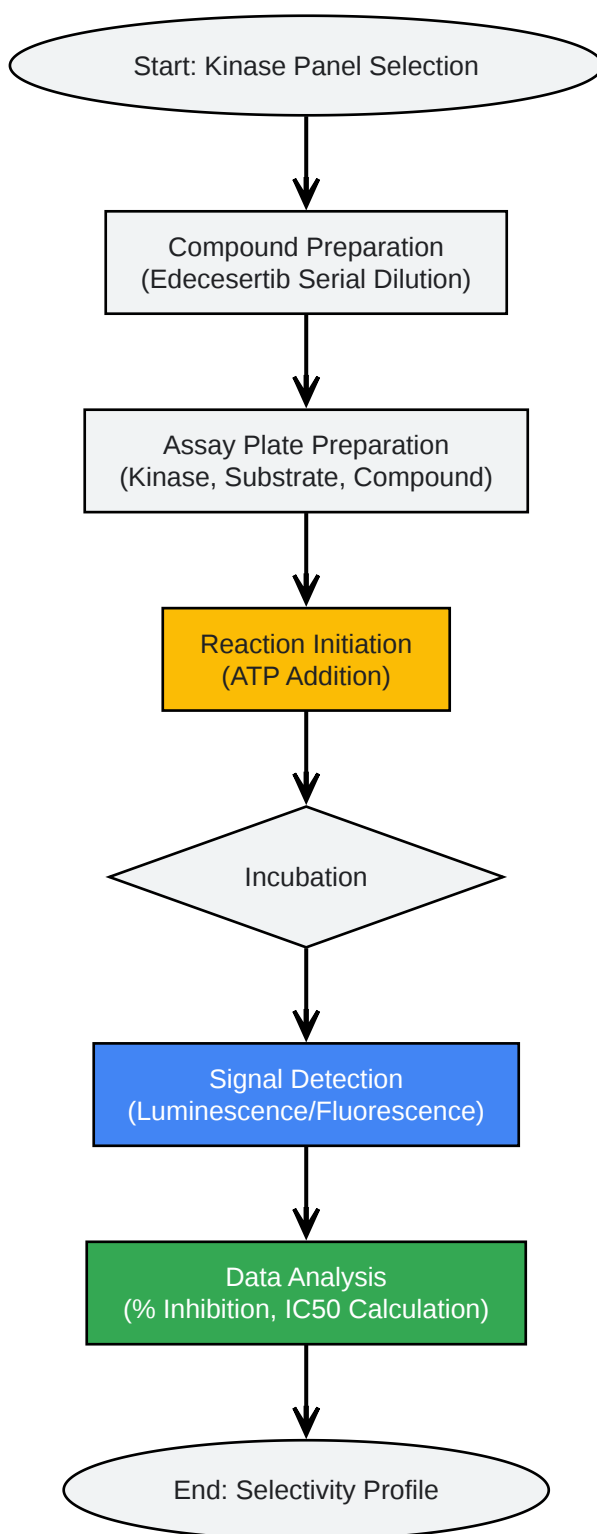
Signaling Pathway and Experimental Workflow

To visually represent the context of **Edecesertib**'s action and the process of its evaluation, the following diagrams have been generated.



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Caption: IRAK4 signaling pathway and the inhibitory action of **Edecesertib**.



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Caption: Experimental workflow for kinase cross-reactivity screening.

In conclusion, the available data strongly supports that **Edecesertib** is a highly selective IRAK4 inhibitor. Its minimal interaction with a broad range of other kinases suggests a lower potential for off-target side effects, making it a promising candidate for the treatment of inflammatory and autoimmune disorders. Further comprehensive profiling and clinical studies will continue to delineate its full safety and efficacy profile.

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